molecular formula C8H11Cl2NS B6225638 3-chloro-5-(ethylsulfanyl)aniline hydrochloride CAS No. 2770358-92-2

3-chloro-5-(ethylsulfanyl)aniline hydrochloride

Cat. No. B6225638
CAS RN: 2770358-92-2
M. Wt: 224.2
InChI Key:
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Description

3-chloro-5-(ethylsulfanyl)aniline hydrochloride, also known as 3-chloro-5-ethylsulphanilide hydrochloride (CEAH), is an organic compound that is widely used in a variety of scientific applications. It is a colorless, crystalline solid with a molecular weight of 198.6 g/mol. CEAH is a derivative of aniline, a primary aromatic amine, and is commonly used in organic synthesis, drug development, and laboratory experiments.

Mechanism of Action

The mechanism of action of CEAH is based on its ability to react with other organic compounds. CEAH is a nucleophilic reagent and can react with a variety of organic compounds, such as alcohols, amines, and carboxylic acids. When CEAH reacts with these compounds, it can form a variety of products, such as esters, amides, and thioesters. Additionally, CEAH can be used to modify the structure of drug molecules, and it can be used to catalyze the synthesis of chiral compounds.
Biochemical and Physiological Effects
CEAH has been studied for its biochemical and physiological effects. Studies have shown that CEAH can act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can produce a range of physiological effects, including increased alertness, improved memory, and improved muscle strength. Additionally, CEAH has been shown to have anticonvulsant and anxiolytic effects, and it has been used in the treatment of epilepsy and anxiety.

Advantages and Limitations for Lab Experiments

CEAH has several advantages and limitations when used in laboratory experiments. One advantage of CEAH is its low cost and availability, making it a widely used reagent in organic synthesis and drug development. Additionally, CEAH is relatively easy to synthesize, and it has a wide range of applications in the laboratory.
However, CEAH also has several limitations. It is a highly reactive compound, and it can react with other organic compounds, leading to the formation of unwanted by-products. Additionally, CEAH is toxic and can be hazardous if handled improperly.

Future Directions

There are a number of potential future directions for CEAH. One potential direction is the use of CEAH in the synthesis of chiral compounds, which have a wide range of applications in the pharmaceutical industry. Additionally, CEAH could be used to modify the structure of drug molecules, allowing for the development of more effective and safer drugs. Finally, CEAH could be used in the development of agrochemicals and other organic compounds, which could have a wide range of applications in the agricultural and industrial sectors.

Synthesis Methods

CEAH can be synthesized through a variety of methods, including the reaction of ethylsulfanylchloride with aniline hydrochloride, the reaction of 3-chloro-5-methylsulfanyl aniline with ethylsulfanylchloride, or the reaction of 3-chloroaniline hydrochloride with ethylsulfanylchloride. The reaction of ethylsulfanylchloride with aniline hydrochloride is the most common method used to synthesize CEAH, and it involves the reaction of the two compounds in a solvent such as ethanol, methanol, or acetic acid. The reaction is typically conducted at a temperature of 80-90°C for a period of 30 minutes to 1 hour.

Scientific Research Applications

CEAH has a wide range of applications in scientific research. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CEAH is also used as a catalyst in the synthesis of organic compounds, and it can be used to modify the structure of drug molecules. Additionally, CEAH has been used in the synthesis of chiral compounds, which have a wide range of applications in the pharmaceutical industry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-5-(ethylsulfanyl)aniline hydrochloride involves the reaction of 3-chloroaniline with ethanethiol followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-chloroaniline", "ethanethiol", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with ethanethiol in the presence of a suitable solvent and a catalyst to form 3-chloro-5-(ethylsulfanyl)aniline.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 3-chloro-5-(ethylsulfanyl)aniline.", "Step 3: The product is isolated and purified using standard techniques such as filtration, washing, and recrystallization." ] }

CAS RN

2770358-92-2

Product Name

3-chloro-5-(ethylsulfanyl)aniline hydrochloride

Molecular Formula

C8H11Cl2NS

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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